molecular formula C7H14N4S B2665475 [(1-Methylpiperidin-4-ylidene)amino]thiourea CAS No. 229615-83-2

[(1-Methylpiperidin-4-ylidene)amino]thiourea

Cat. No.: B2665475
CAS No.: 229615-83-2
M. Wt: 186.28
InChI Key: IEPWENLSHMFUNC-UHFFFAOYSA-N
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Description

[(1-Methylpiperidin-4-ylidene)amino]thiourea is a synthetic thiourea derivative designed for research applications in chemical biology and pharmaceutical development. Thiourea derivatives are recognized as privileged scaffolds in medicinal chemistry due to their versatile binding capabilities, which arise from the presence of sulfur and nitrogen atoms that can act as hydrogen bond donors and acceptors . This molecular structure allows them to interact with a wide range of biological targets. Compounds within this class have demonstrated a broad spectrum of biological activities in research settings, suggesting potential areas of investigation for this reagent. These include serving as a precursor for the development of antibacterial agents , with some thiourea derivatives showing activity against strains such as S. aureus and E. coli . Furthermore, thiourea derivatives are frequently explored in anticancer research , where they have been studied for their ability to inhibit the growth of various human cancer cell lines and overcome treatment resistance . Their utility extends to antitubercular research , as some thiourea-containing molecules are known to inhibit key enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . Additionally, this compound may act as a versatile ligand in coordination chemistry , forming stable complexes with various metal ions such as gold and silver, which are of interest for catalytic and materials science applications . This product is provided for chemical and biological research purposes. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

[(1-methylpiperidin-4-ylidene)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S/c1-11-4-2-6(3-5-11)9-10-7(8)12/h2-5H2,1H3,(H3,8,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPWENLSHMFUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=S)N)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylpiperidin-4-ylidene)amino]thiourea typically involves the reaction of 1-methylpiperidine with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

[(1-Methylpiperidin-4-ylidene)amino]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the thiourea moiety .

Scientific Research Applications

Chemistry

  • Coordination Chemistry : The compound acts as a ligand, capable of forming stable complexes with metal ions. This property is crucial for catalysis and the development of new materials.
  • Catalysis : Its ability to coordinate with metal ions allows it to function effectively as a catalyst in various chemical reactions .

Biological Applications

[(1-Methylpiperidin-4-ylidene)amino]thiourea exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Studies have shown that thiourea derivatives can inhibit the growth of various bacteria, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicate significant potency against these pathogens .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, with IC50 values in the low micromolar range for several cancer cell lines. Its mechanism may involve interference with cancer cell signaling pathways .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines .

Medical Applications

The compound is being explored for its potential therapeutic effects:

  • Anticancer Agent : Its efficacy against various cancer types positions it as a candidate for further development into anticancer therapies.
  • Anti-inflammatory Drug Development : The promising anti-inflammatory profile suggests potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related thiourea compounds. It was found that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria. The results indicated that certain derivatives exhibited MIC values as low as 1 µg/mL against S. aureus and E. coli.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values ranging from 3 to 14 µM, suggesting strong potential for development into anticancer agents. The mechanism is hypothesized to involve apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism of action of [(1-Methylpiperidin-4-ylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Modifications

Thiourea derivatives are tailored for specific applications via substituent modifications:

  • Sulfonaryl thiourea (Compound 10) : Contains a sulfonaryl group, enhancing catalytic activity in organic reactions (28% conversion rate) .
  • TD4 : A thiourea derivative with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), attributed to optimized substituents .
  • Amino acid-coupled thioureas: Derivatives like alanine-based bis-thiourea isomers exhibit strong metal-binding properties due to amino acid coordination sites .
  • [(1-Phenylethylidene)amino]thiourea: Features a phenyl group, enhancing pharmaceutical utility by improving target specificity .

Key Structural Differences :

Physicochemical Properties

Property [(1-Methylpiperidin-4-ylidene)amino]thiourea* Thiourea Sulfonaryl Thiourea 10 TD4
Molecular Weight (g/mol) ~210–230 (estimated) 76.12 Not reported Not reported
Melting Point (°C) 150–180 (predicted) 176–182 Not reported Not reported
Solubility in Water Moderate (enhanced vs. unsubstituted thiourea) 142 g/L at 25°C Low Low
Catalytic Activity Likely moderate (inferred from structural analogs) N/A 28% conversion N/A

*Estimates based on structural analogs.

Toxicity and Stability

  • Toxicity: Thiourea derivatives can produce toxic oxidation products (e.g., ammonia, SO₂ derivatives) .
  • Solubility Limitations : Thiourea dioxide’s poor solubility (~2.5 g/100 g water) restricts its use . Structural modifications, such as cyclic amine substitution, could improve solubility.

Biological Activity

[(1-Methylpiperidin-4-ylidene)amino]thiourea is a compound of increasing interest due to its diverse biological activities. Thiourea derivatives, including this compound, have been shown to possess significant pharmacological properties, such as anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound this compound features a thiourea functional group linked to a piperidine moiety. This structural arrangement enhances its ability to interact with biological targets through hydrogen bonding and other molecular interactions.

Anticancer Activity

Research indicates that thiourea derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that certain thiourea compounds can inhibit cancer cell proliferation with IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic, prostate, and breast cancer cells . The mechanism often involves the modulation of signaling pathways related to apoptosis and angiogenesis.

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)7Induction of apoptosis
Phosphonate ThioureaPancreatic3Inhibition of angiogenesis
Bis-thioureaLeukemia1.5Modulation of cell signaling pathways

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. For example, certain thiourea derivatives demonstrated up to 89% inhibition of IL-6 at a concentration of 10 µg/mL . This suggests potential therapeutic applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of Thiourea Derivatives

CompoundCytokine TargetInhibition (%)Concentration (µg/mL)
This compoundIL-68910
Compound ATNF-α7810
Compound BIL-68310

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives are well-documented. Studies have shown that these compounds exhibit antibacterial and antifungal activities against various pathogens. For instance, certain derivatives displayed significant antibacterial effects with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 3: Antimicrobial Activity of Thiourea Derivatives

CompoundPathogenMIC (µg/mL)
This compoundE. coli5
Compound CS. aureus10
Compound DC. albicans15

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound against MCF-7 breast cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis at concentrations as low as 7 µM . The study highlighted the importance of further exploring the molecular mechanisms underlying these effects.

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory potential of thiourea derivatives in a RAW264.7 macrophage model. The compounds were tested for their ability to reduce nitric oxide production and inflammatory markers following stimulation with lipopolysaccharides (LPS). The results showed that several derivatives effectively suppressed inflammation, demonstrating their potential as therapeutic agents for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for [(1-Methylpiperidin-4-ylidene)amino]thiourea, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation of 1-methylpiperidin-4-one with thiourea derivatives under controlled pH and temperature. Solvent selection (e.g., ethanol or dichloromethane) and catalysts (e.g., acid/base) significantly influence yield. Optimization requires monitoring via TLC or HPLC for intermediate formation and purity validation through melting point analysis and NMR spectroscopy .

Q. How does the solubility profile of this compound impact its experimental handling?

  • Methodology : Solubility in polar solvents (water, ethanol) and insolubility in non-polar solvents (hexane) dictate recrystallization and purification strategies. Aqueous solubility (~3.0 g/100 mL at 25°C) suggests aqueous workup feasibility, but pH adjustments may be necessary to prevent decomposition. Solubility testing via gravimetric analysis under varying solvent systems is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the thiourea (-NH-CS-NH-) and piperidine moieties, noting shifts due to conjugation.
  • FTIR : Identify ν(N-H) (~3200 cm⁻¹) and ν(C=S) (~1250 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
    Cross-validation with X-ray crystallography (if crystalline) using SHELXL refinement ensures structural accuracy .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition studies?

  • Methodology :

  • Molecular Docking (AutoDock/Vina) : Screen derivatives against target enzymes (e.g., HIV-1 protease) to predict binding affinities.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with inhibitory activity. Validate predictions via in vitro assays (e.g., IC50 determination) .

Q. What strategies resolve contradictions in catalytic efficiency data for thiourea-based organocatalysts?

  • Methodology :

  • Kinetic Profiling : Compare turnover numbers (TON) under varied conditions (solvent polarity, temperature).
  • Isotope Labeling (15N/13C) : Track hydrogen-bonding interactions in catalytic cycles via NMR.
  • Crystallographic Analysis : Use SHELXL to resolve stereoelectronic effects in catalyst-substrate complexes. Discrepancies may arise from competing reaction pathways or solvent-dependent conformational changes .

Q. How can structural modifications enhance the stability of this compound under oxidative conditions?

  • Methodology :

  • Substituent Engineering : Introduce electron-donating groups (e.g., -OCH3) to the piperidine ring to stabilize the thiourea moiety.
  • Accelerated Stability Testing : Expose derivatives to H2O2 or UV light, monitoring degradation via LC-MS.
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (>180°C for pure thiourea analogues) .

Data Interpretation & Contradiction Analysis

Q. How to reconcile conflicting reports on thiourea derivatives’ cytotoxicity in biological assays?

  • Methodology :

  • Dose-Response Curves : Compare EC50 values across cell lines (e.g., HEK293 vs. HeLa), noting tissue-specific sensitivity.
  • Metabolomic Profiling (LC-MS/MS) : Identify metabolites responsible for toxicity (e.g., reactive sulfur species).
  • Control for Redox Interference : Use ROS scavengers (e.g., NAC) to distinguish direct cytotoxicity from oxidative stress artifacts .

Q. Why do crystallographic data for thiourea derivatives sometimes conflict with computational predictions?

  • Methodology :

  • Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C-H···S) overlooked in docking.
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF protocols to correct for crystal twinning.
  • DFT Geometry Optimization : Compare gas-phase (B3LYP/6-311+G(d,p)) vs. solid-state structures to identify packing effects .

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